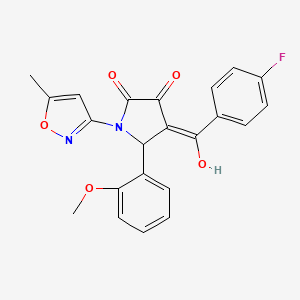

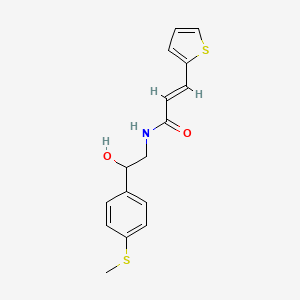

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has garnered a lot of attention in scientific research due to its potential therapeutic value. The compound is a benzamide derivative that has shown promising results in various studies. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide and related compounds are integral to the synthesis and chemical reactivity studies within organic chemistry. The methodologies for synthesizing such compounds often involve coupling reactions and the exploration of their reactivity under different conditions. For instance, the synthesis and reactivity of related furan and thiophene compounds have been extensively studied, providing insights into electrophilic substitution reactions and the impact of substituents on chemical behavior (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

Research into the antiplasmodial activities of N-acylated furazan-3-amine derivatives, a structurally similar group, underscores the potential for developing new antimalarial agents. These studies reveal the structure-activity relationships crucial for antimalarial efficacy, highlighting the importance of the acyl moiety and the substitution pattern on the phenyl ring. Such research is pivotal for understanding how similar compounds, including N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide, might be optimized for therapeutic applications (Hermann et al., 2021).

Analgesic Activity Enhancement

The exploration of bioisosteric replacements to enhance analgesic properties in related compounds sheds light on the potential therapeutic applications of N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide. Studies indicate that replacing the phenyl ring in benzyl fragments with heterocyclic isosteres can significantly impact analgesic activity, pointing towards avenues for developing new pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).

Material Science Applications

In material science, the synthesis of novel polymers incorporating furan and thiophene units demonstrates the versatility of N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide-related compounds. These polymers are studied for their electroactive properties, which are essential for applications in electronic devices, coatings, and as sensors. The development of such materials highlights the broader applicability of these compounds beyond pharmacology, into new technologies and materials (Baldwin et al., 2008).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-15(2)24-18-7-5-17(6-8-18)20(22)21(12-16-9-11-25-14-16)13-19-4-3-10-23-19/h3-11,14-15H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYPALMPOECPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)